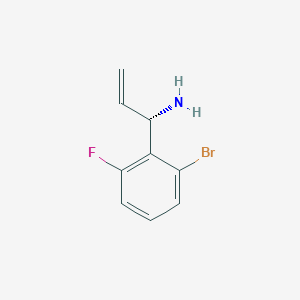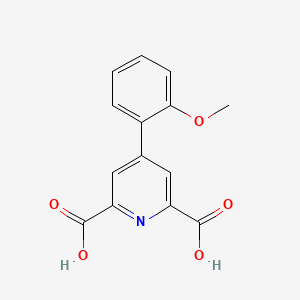
(S)-1-(4-(Chloromethyl)phenyl)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-(Chloromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Chloromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Chloromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(4-(Chloromethyl)phenyl)ethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-(Chloromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of methyl derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
(S)-1-(4-(Chloromethyl)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(4-(Chloromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The chloromethyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-(Chloromethyl)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different biological activity.
1-(4-(Bromomethyl)phenyl)ethan-1-amine hydrochloride: A similar compound with a bromomethyl group instead of a chloromethyl group.
1-(4-(Methyl)phenyl)ethan-1-amine hydrochloride: A derivative with a methyl group instead of a chloromethyl group.
Uniqueness
(S)-1-(4-(Chloromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the chloromethyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C9H13Cl2N |
|---|---|
Poids moléculaire |
206.11 g/mol |
Nom IUPAC |
(1S)-1-[4-(chloromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
TUQNCPNNJBJKJN-FJXQXJEOSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)CCl)N.Cl |
SMILES canonique |
CC(C1=CC=C(C=C1)CCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
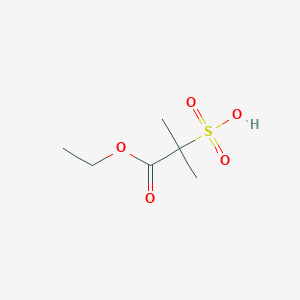
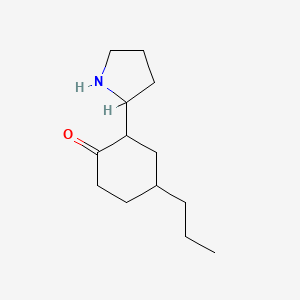
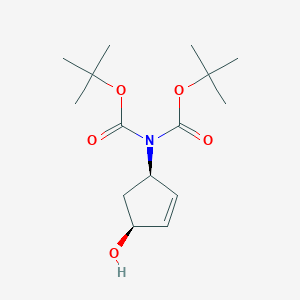
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
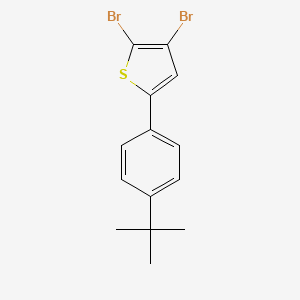
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
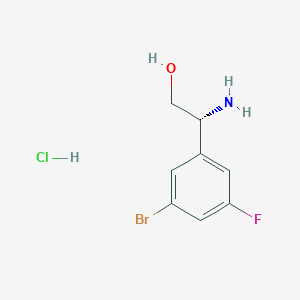
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)


